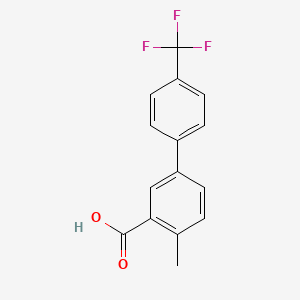
4-Methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid
Vue d'ensemble
Description
4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is a chemical compound with the empirical formula C14H9F3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 266.22 . The SMILES string representation isOC(C1=CC(C2=CC=C(C(F)(F)F)C=C2)=CC=C1)=O . The InChI key is BJKGBAVGLRYCTK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthetic Pathways and Material Synthesis
One of the prominent applications of derivatives similar to 4-Methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid is in the synthesis of organic ligands for metal-organic frameworks (MOFs). A study by Ardeleanu et al. (2018) demonstrates synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a valuable organic ligand, elucidating a complex reaction sequence that includes iodination, ester formation, nucleophilic substitution, ring closure of tetrazole, and hydrolysis. This research underscores the compound's utility in constructing intricate molecular architectures for potential applications in catalysis, gas storage, and separation technologies Ardeleanu et al., 2018.
Additionally, the compound's derivatives have been investigated for their mesomorphic properties, as shown in the work by Drzewiński et al. (1998), where the synthesis of series materials containing fluorene, fluorenone, and biphenyl structures with chiral end groups aimed at obtaining a wide temperature range for the SmC* phase. This research highlights the compound's relevance in the field of liquid crystals and materials science, offering insights into phase transitions and molecular design for advanced optical and electronic applications Drzewiński et al., 1998.
Catalysis and Organic Transformations
Wang et al. (2018) explored the catalytic properties of 2,4-bis(trifluoromethyl)phenylboronic acid, demonstrating its efficacy in the dehydrative condensation between carboxylic acids and amines. The study elucidates the mechanistic role of the ortho-substituent in this process, showcasing the compound's potential in facilitating efficient synthetic routes for the production of amides, which are pivotal in drug development and polymer science Wang et al., 2018.
Molecular Interactions and Biological Studies
In the realm of biological applications, derivatives of this compound have been synthesized for studying interactions with biological receptors. Kubo et al. (1993) synthesized a series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids to investigate the structure-activity relationships of angiotensin II receptor antagonists. This research not only provides valuable insights into receptor-ligand interactions but also contributes to the development of therapeutic agents for cardiovascular diseases Kubo et al., 1993.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-3-11(8-13(9)14(19)20)10-4-6-12(7-5-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAZVXEHFHAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



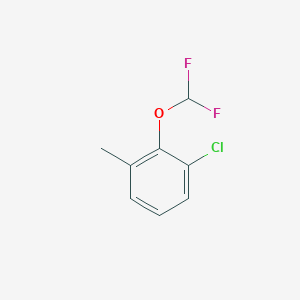
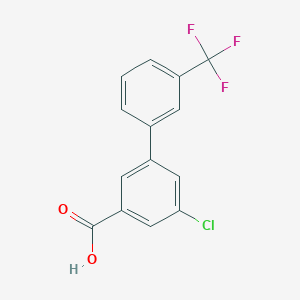
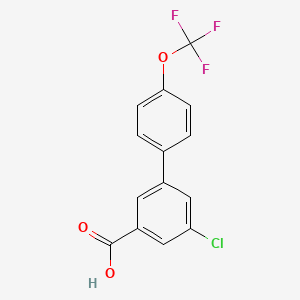


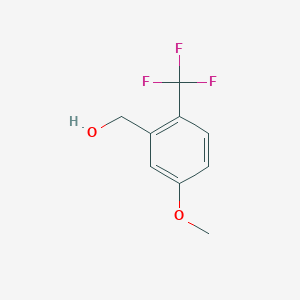





![5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3095043.png)

![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)